molecular formula C15H18 B12623892 2-(Hex-3-en-3-yl)-1H-indene CAS No. 917970-80-0

2-(Hex-3-en-3-yl)-1H-indene

Cat. No.: B12623892
CAS No.: 917970-80-0
M. Wt: 198.30 g/mol
InChI Key: WCBGRJMMAUXKFC-UHFFFAOYSA-N
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Description

2-(Hex-3-en-3-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hex-3-en-3-yl substituent at the second position of the indene ring. The presence of the hex-3-en-3-yl group introduces unsaturation and additional complexity to the molecule, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-3-en-3-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the alkylation of indene with hex-3-en-3-yl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the hex-3-en-3-yl halide to form the desired product.

Another approach involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed cross-coupling reactions between indene and hex-3-en-3-yl halides can be employed to achieve the desired product. These reactions often require ligands such as triphenylphosphine and bases like potassium carbonate to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can help isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-3-en-3-yl)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds in the hex-3-en-3-yl group to single bonds, resulting in saturated derivatives. Hydrogenation using palladium on carbon is a typical method for such reductions.

    Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions often require catalysts like iron(III) chloride or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation with chlorine or bromine in the presence of iron(III) chloride; nitration with a mixture of nitric and sulfuric acids; sulfonation with concentrated sulfuric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indene derivatives.

Scientific Research Applications

2-(Hex-3-en-3-yl)-1H-indene has various applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It serves as a probe molecule in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Hex-3-en-3-yl)-1H-indene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. In medicinal chemistry, the compound’s mechanism of action may involve the disruption of cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound without the hex-3-en-3-yl substituent.

    2-Methylindene: An indene derivative with a methyl group at the second position.

    2-Phenylindene: An indene derivative with a phenyl group at the second position.

Uniqueness

2-(Hex-3-en-3-yl)-1H-indene is unique due to the presence of the hex-3-en-3-yl group, which introduces additional unsaturation and complexity to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other indene derivatives.

Properties

CAS No.

917970-80-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2-hex-3-en-3-yl-1H-indene

InChI

InChI=1S/C15H18/c1-3-7-12(4-2)15-10-13-8-5-6-9-14(13)11-15/h5-10H,3-4,11H2,1-2H3

InChI Key

WCBGRJMMAUXKFC-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C1=CC2=CC=CC=C2C1

Origin of Product

United States

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